4-Chloro-N,N-diisopropylbenzamide structure and properties.
4-Chloro-N,N-diisopropylbenzamide structure and properties.
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the available information on the structure and properties of 4-Chloro-N,N-diisopropylbenzamide. It is important to note that while structural and predicted data for this specific compound are available, detailed experimental studies on its physicochemical properties, biological activity, and specific synthetic protocols are limited in the public domain. Therefore, this guide also includes comparative data from closely related analogues to provide a broader context for researchers.
Structure and Identification
4-Chloro-N,N-diisopropylbenzamide is a chemical compound belonging to the class of N,N-disubstituted benzamides. Its core structure consists of a 4-chlorinated benzene (B151609) ring attached to a carbonyl group, which is further bonded to a nitrogen atom substituted with two isopropyl groups.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | 4-chloro-N,N-di(propan-2-yl)benzamide |
| Molecular Formula | C₁₃H₁₈ClNO |
| SMILES | CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)Cl |
| InChI | InChI=1S/C13H18ClNO/c1-9(2)15(10(3)4)13(16)11-5-7-12(14)8-6-11/h5-10H,1-4H3 |
| InChIKey | MGPPJDHMGGQMSG-UHFFFAOYSA-N |
| CAS Number | 58376-46-4 |
| PubChem CID | 241026[1] |
Physicochemical Properties
Table 2: Predicted Physicochemical Properties for 4-Chloro-N,N-diisopropylbenzamide
| Property | Predicted Value | Source |
|---|---|---|
| Molecular Weight | 239.74 g/mol | - |
| Monoisotopic Mass | 239.1077 Da | PubChem[1] |
| XlogP | 3.6 | PubChem[1] |
Table 3: Experimental Physicochemical Properties of Analogous Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|---|
| 4-Chloro-N,N-dimethylbenzamide | C₉H₁₀ClNO | 183.63 | 59-61 | - |
| 4-Chloro-N,N-diethylbenzamide | C₁₁H₁₄ClNO | 211.69 | 36-39 | 155-156 (at 3 mmHg) |
| 4-Chloro-N,N-diphenylbenzamide | C₁₉H₁₄ClNO | 307.78 | 134-136 | - |
Synthesis Protocols
A specific experimental protocol for the synthesis of 4-Chloro-N,N-diisopropylbenzamide is not detailed in the available literature. However, a general and reliable method for the synthesis of N,N-disubstituted benzamides is the acylation of a secondary amine with an acyl chloride. The following is a generalized protocol based on the synthesis of similar compounds.
General Synthesis of 4-Chloro-N,N-disubstituted Benzamides
Reaction Scheme:
Materials and Equipment:
-
4-Chlorobenzoyl chloride
-
Triethylamine (B128534) (or another suitable base like pyridine)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, and standard laboratory glassware.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve diisopropylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to a dropping funnel. Add the 4-chlorobenzoyl chloride solution dropwise to the cooled, stirred amine solution over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.
Spectroscopic Data
Experimental spectroscopic data for 4-Chloro-N,N-diisopropylbenzamide is not available in the searched literature. However, predicted mass spectrometry data and experimental data for analogous compounds are presented below for reference.
Table 4: Predicted Collision Cross Section (CCS) for 4-Chloro-N,N-diisopropylbenzamide Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 240.11498 | 154.2 |
| [M+Na]⁺ | 262.09692 | 160.6 |
| [M-H]⁻ | 238.10042 | 159.0 |
| [M+NH₄]⁺ | 257.14152 | 173.2 |
| [M+K]⁺ | 278.07086 | 158.3 |
Data from PubChem.[1]
Table 5: Spectroscopic Data of Analogous Compounds
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | Mass Spectrum (m/z) |
|---|---|---|---|---|
| 4-Chloro-N,N-dimethylbenzamide | 7.41 (d, 2H), 7.35 (d, 2H), 3.09 (s, 3H), 2.95 (s, 3H) | 171.2, 137.2, 135.3, 129.0, 128.8 | 1630 (C=O), 1280 (C-N) | 183 (M⁺), 139, 111 |
| 4-Chloro-N,N-diethylbenzamide | 7.38 (d, 2H), 7.32 (d, 2H), 3.55 (q, 2H), 3.24 (q, 2H), 1.23 (t, 3H), 1.11 (t, 3H) | 171.0, 137.4, 135.6, 128.9, 128.7, 43.3, 39.2, 14.1, 12.8 | 1632 (C=O), 1282 (C-N) | 211 (M⁺), 139, 111 |
| 4-Chloro-N,N-diphenylbenzamide | 7.4-7.1 (m, 14H) | 169.6, 143.8, 136.4, 130.8, 129.4, 128.3, 127.6, 126.7 | 1651 (C=O), 1344 (C-N), 692 (C-Cl) | 307 (M⁺), 309 ([M+2]⁺)[2] |
Note: Data for dimethyl and diethyl analogues are typical literature values. Data for the diphenyl analogue is from a detailed study.[2]
Biological Activity
There is no specific biological activity reported for 4-Chloro-N,N-diisopropylbenzamide in the available literature. However, the benzamide (B126) scaffold is present in numerous biologically active molecules. Analogues have been investigated for a variety of therapeutic applications.
-
Anticancer Agents: Many N-substituted benzamide derivatives have been synthesized and evaluated as potential antitumor agents. For example, some act as histone deacetylase (HDAC) inhibitors.
-
Antimicrobial Agents: The benzamide moiety is also a feature in compounds with antibacterial and antifungal properties.
-
Receptor Antagonists: A notable example is GSK3787 (4-chloro-N-(2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide), which acts as a selective and irreversible peroxisome proliferator-activated receptor delta (PPARδ) antagonist.[3]
These examples suggest that 4-Chloro-N,N-diisopropylbenzamide could be a candidate for screening in various biological assays to explore its potential therapeutic value.
Signaling Pathways and Experimental Workflows
No specific signaling pathways involving 4-Chloro-N,N-diisopropylbenzamide have been identified. To investigate the biological effects of this compound, a general experimental workflow could be employed.
Conclusion
4-Chloro-N,N-diisopropylbenzamide is a well-defined chemical structure for which limited experimental data has been published. This guide has provided the available structural information and offers a framework for its synthesis and potential biological evaluation based on data from closely related compounds. Further experimental research is necessary to fully characterize its physicochemical properties, spectroscopic profile, and biological activities. Researchers interested in this molecule are encouraged to use the provided protocols and comparative data as a starting point for their investigations.
References
- 1. PubChemLite - 4-chloro-n,n-diisopropylbenzamide (C13H18ClNO) [pubchemlite.lcsb.uni.lu]
- 2. op.niscpr.res.in [op.niscpr.res.in]
- 3. Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
